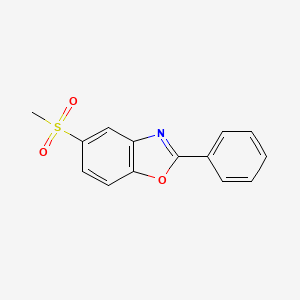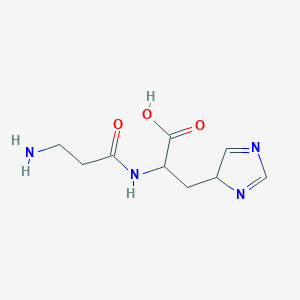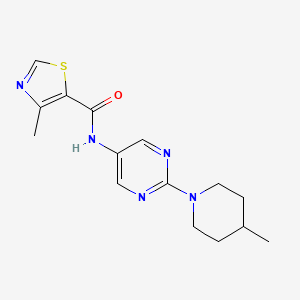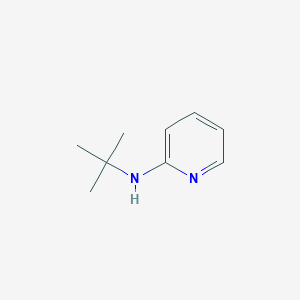![molecular formula C13H16O3 B14119239 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one CAS No. 40012-42-8](/img/structure/B14119239.png)
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one is an organic compound with the molecular formula C12H14O3 It is a derivative of benzo[1,4]dioxin, featuring a butanone group attached to the 6th position of the dioxin ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one typically involves the following steps:
Formation of the Benzo[1,4]dioxin Ring: The initial step involves the formation of the benzo[1,4]dioxin ring through a cyclization reaction. This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Butanone Group: The next step involves the introduction of the butanone group at the 6th position of the dioxin ring. This can be achieved through a Friedel-Crafts acylation reaction using butanoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Signal Transduction: Modulating signaling pathways involved in cellular processes.
Receptor Binding: Interacting with specific receptors to elicit a biological response.
類似化合物との比較
Similar Compounds
6-Acetyl-1,4-benzodioxane: Similar structure but with an acetyl group instead of a butanone group.
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine: Similar structure but with a propylamine group instead of a butanone group.
Uniqueness
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
40012-42-8 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC名 |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C13H16O3/c1-9(2)7-11(14)10-3-4-12-13(8-10)16-6-5-15-12/h3-4,8-9H,5-7H2,1-2H3 |
InChIキー |
OWWHHVBEBOWEFY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)C1=CC2=C(C=C1)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14119170.png)




![Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119215.png)

![4-[(4-Ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14119218.png)


![1-(4-tert-butylbenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119226.png)
![2-[2-(2-Bromobenzoyl)-4-chlorophenoxy]acetic acid](/img/structure/B14119228.png)
